6-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring substituted with a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine and phenyl rings. One common approach involves the reaction of 6-chloronicotinic acid with appropriate sulfonyl chlorides and amines under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
6-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
CAS No. |
775317-45-8 |
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Molecular Formula |
C16H16ClN3O3S |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
6-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O3S/c17-15-7-6-12(11-18-15)16(21)19-13-4-3-5-14(10-13)24(22,23)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,21) |
InChI Key |
RQFKCIVQJJVPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl |
solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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